(3,4-dihydro-2H-1-benzopyran-4-yl)thiourea
Overview
Description
(3,4-Dihydro-2H-1-benzopyran-4-yl)thiourea: is a chemical compound with the molecular formula C₁₀H₁₂N₂OS It is a thiourea derivative, which means it contains a thiourea group attached to a benzopyran ring structure
Mechanism of Action
Target of Action
Similar compounds have shown high affinity for 5-ht 1a and 5-ht 7 receptors .
Mode of Action
Compounds with similar structures have been known to interact with their targets, causing changes in the cellular functions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
(3,4-Dihydro-2H-1-benzopyran-4-yl)thiourea: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the thiourea moiety can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxo derivatives of the benzopyran ring.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea derivatives with different functional groups.
Scientific Research Applications
(3,4-Dihydro-2H-1-benzopyran-4-yl)thiourea: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
(3,4-Dihydro-2H-1-benzopyran-4-yl)thiourea: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Thiourea derivatives: Other thiourea derivatives with different substituents on the benzopyran ring.
Benzopyran derivatives: Compounds with variations in the benzopyran ring structure.
Heterocyclic compounds: Other heterocyclic compounds with similar functional groups.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-ylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)12-8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H3,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKVFCGNLMTRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249716-58-2 | |
Record name | (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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